molecular formula C22H14N2O7 B415461 METHYL 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE

METHYL 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE

Cat. No.: B415461
M. Wt: 418.4g/mol
InChI Key: COFZJTVYQRZVEJ-UHFFFAOYSA-N
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Description

Methyl 3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is an organic compound with a complex structure that includes a nitrophenoxy group, a dioxoisoindoline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

    Cyclization: Formation of the isoindoline ring structure.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

Each step requires precise control of reaction conditions, such as temperature, pH, and the use of catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the phenoxy moiety.

Scientific Research Applications

Methyl 3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors that regulate biological processes.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Methyl 3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can be compared with other similar compounds, such as:

    Methyl 3-(4-nitrophenoxy)benzoate: Lacks the isoindoline moiety, resulting in different chemical properties and applications.

    Methyl 3-(4-aminophenoxy)benzoate: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.

The unique combination of functional groups in METHYL 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE distinguishes it from these related compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C22H14N2O7

Molecular Weight

418.4g/mol

IUPAC Name

methyl 3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C22H14N2O7/c1-30-22(27)13-3-2-4-15(11-13)23-20(25)18-10-9-17(12-19(18)21(23)26)31-16-7-5-14(6-8-16)24(28)29/h2-12H,1H3

InChI Key

COFZJTVYQRZVEJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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